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molecular formula C5H3Cl2NO2S B067959 Methyl 4,5-dichloroisothiazole-3-carboxylate CAS No. 166668-76-4

Methyl 4,5-dichloroisothiazole-3-carboxylate

Cat. No. B067959
M. Wt: 212.05 g/mol
InChI Key: CICHVVTYUVANBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968587B2

Procedure details

Add LiBH4 (2.0 M in THF, 10 mL, 20 mmol) to a solution of 4,5-dichloro-isothiazole-3-carboxylic acid methyl ester (2.1 g, 10 mmol) in THF (60 mL). Stir at room temperature for one hour and then cool to 0° C. Carefully quench the reaction mixture with water (10 mL), then saturated aqueous NH4Cl (50 mL). Extract into EtOAc (100 mL), then dry (MgSO4), filter, and concentrate the organics to give 540 mg crude product as an orange syrup. Purify the syrup on silica gel (40 g) using 5-30% EtOAc/hexanes to give 310 mg (17%) of the title compound as a white solid. 1H-NMR (DMSO-d6) δ 5.55 (t, 1H, J=5.9 Hz), 4.52 (d, 2H, J=6.2 Hz).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
17%

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].C[O:4][C:5]([C:7]1[C:11]([Cl:12])=[C:10]([Cl:13])[S:9][N:8]=1)=O>C1COCC1>[OH:4][CH2:5][C:7]1[C:11]([Cl:12])=[C:10]([Cl:13])[S:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
2.1 g
Type
reactant
Smiles
COC(=O)C1=NSC(=C1Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to 0° C
CUSTOM
Type
CUSTOM
Details
Carefully quench the reaction mixture with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract into EtOAc (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organics
CUSTOM
Type
CUSTOM
Details
to give 540 mg crude product as an orange syrup
CUSTOM
Type
CUSTOM
Details
Purify the syrup on silica gel (40 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=NSC(=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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